

Introduction to MS4077: A PROTAC-Based Anaplastic Lymphoma Kinase (ALK) Degradator

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Compound of Interest

Compound Name: MS4077

Cat. No.: B7358228

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Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been implicated as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL), often through chromosomal rearrangements, gene amplification, or mutations.[1][2] The activation of ALK triggers several downstream signaling cascades, such as JAK-STAT, PI3K-AKT, and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[2][3] While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[1]

MS4077 is a PROteolysis TArgeting Chimera (PROTAC) designed to specifically induce the degradation of ALK. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. **MS4077** is composed of a ligand that binds to ALK (a derivative of the ALK inhibitor Ceritinib) and a ligand for the Cereblon (CRBN) E3 ligase, connected by a linker. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional inhibition, providing a valuable tool for basic research and potentially overcoming inhibitor resistance.

Mechanism of Action

MS4077 operates by hijacking the cell's natural protein disposal system. It forms a ternary complex between the ALK protein and the E3 ubiquitin ligase Cereblon. This proximity facilitates the transfer of ubiquitin molecules to ALK, marking it for recognition and degradation

by the 26S proteasome. This process is catalytic, allowing a single molecule of **MS4077** to induce the degradation of multiple ALK protein molecules. The degradation is dependent on both Cereblon and a functional proteasome.

Mechanism of **MS4077**-induced ALK degradation.

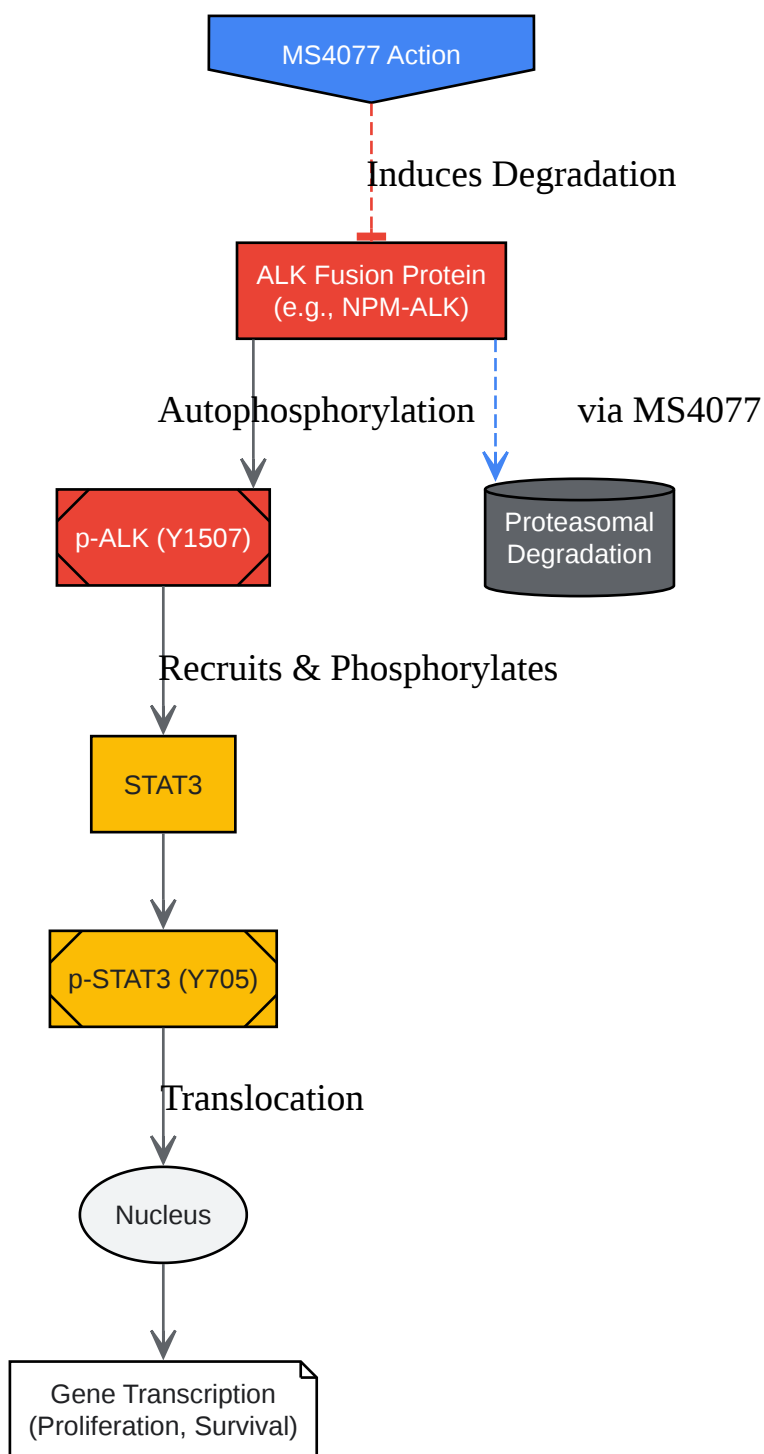
Quantitative Data Summary

The efficacy of **MS4077** has been quantified through various biochemical and cell-based assays. The key parameters are summarized below.

| Parameter | Value | Cell Line | Conditions | Citation |
|-----------------------|---------------|----------------------|------------------------|----------|
| Binding Affinity (Kd) | 37 nM | - | Binding to ALK protein | |
| Degradation (DC50) | 3 ± 1 nM | SU-DHL-1 (NPM-ALK) | 16-hour treatment | |
| Degradation (DC50) | 34 ± 9 nM | NCI-H2228 (EML4-ALK) | 16-hour treatment | |
| Proliferation (IC50) | 46 ± 4 nM | SU-DHL-1 | 3-day treatment | |

Biological Effects and Downstream Signaling

MS4077 potently reduces the levels of ALK fusion proteins in a concentration- and time-dependent manner in cancer cell lines. This degradation effectively inhibits ALK's downstream signaling pathways. A primary pathway affected is the STAT3 signaling cascade. Treatment with **MS4077** leads to a significant reduction in the autophosphorylation of ALK and the subsequent phosphorylation of STAT3 at Y705. In SU-DHL-1 cells, over 90% inhibition of both ALK and STAT3 phosphorylation is achieved at a 100 nM concentration of **MS4077**.



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ALK signaling and the inhibitory point of **MS4077**.

Experimental Protocols

Cell Culture and Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **MS4077** on cancer cell proliferation.

- **Cell Seeding:** Seed SU-DHL-1 or NCI-H2228 cells in 96-well plates at an appropriate density.
- **Compound Preparation:** Prepare a serial dilution of **MS4077** in culture medium. Concentrations typically range from 1 pM to 10 µM.
- **Treatment:** Add the diluted **MS4077** to the cells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for 3 days (72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Assessment:** Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
- **Data Analysis:** Plot the cell viability against the logarithm of **MS4077** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Western Blot for Protein Degradation and Phosphorylation

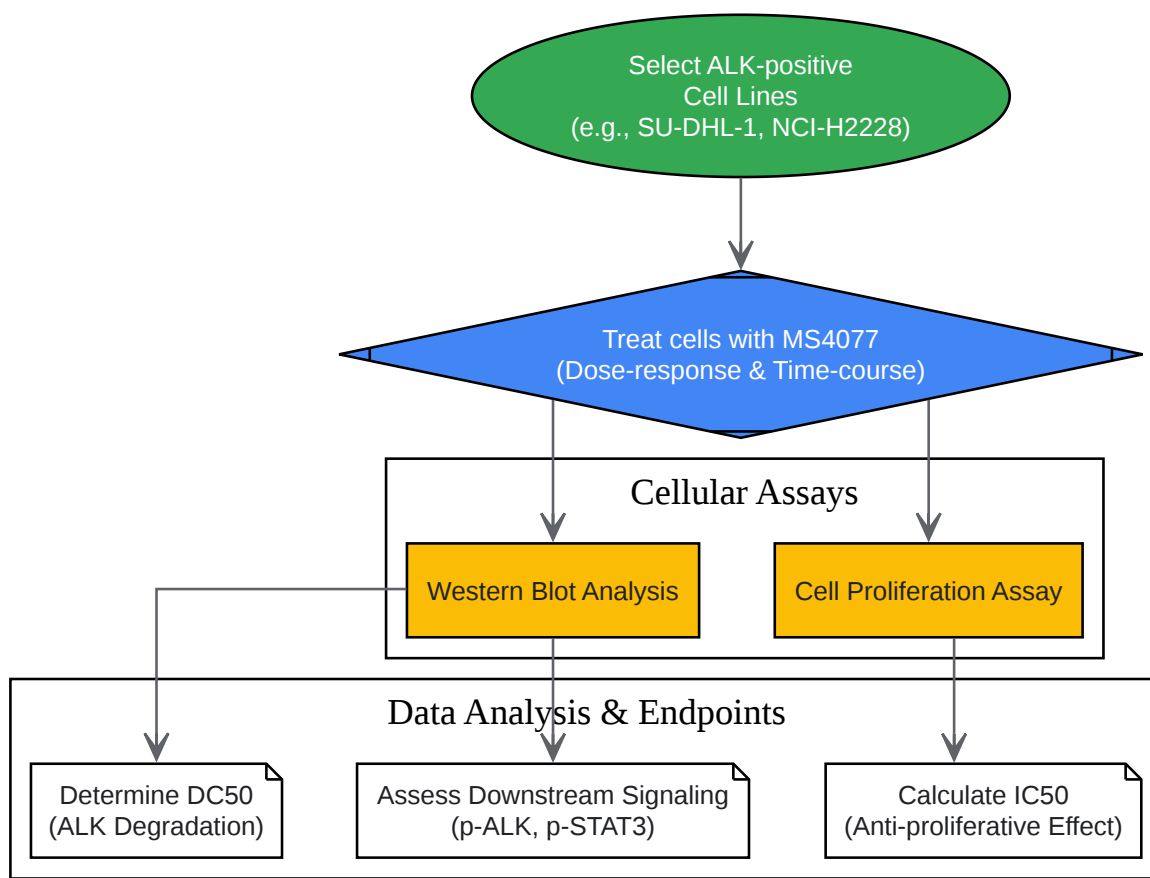
This protocol is used to assess the degradation of ALK and the phosphorylation status of downstream targets like STAT3.

- **Cell Treatment:** Plate SU-DHL-1 or NCI-H2228 cells and treat them with varying concentrations of **MS4077** (e.g., 0, 1, 10, 100 nM) for a specified time, typically 16 hours for DC50 determination.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against ALK, phospho-ALK (Y1507), STAT3, phospho-STAT3 (Y705), and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Densitometrically quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation (for DC50) or changes in phosphorylation.

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing the activity of **MS4077** in a basic research setting.



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Workflow for in vitro evaluation of **MS4077**.

Conclusion

MS4077 is a potent and specific PROTAC degrader of ALK fusion proteins. Its ability to induce rapid and robust degradation of ALK provides a powerful tool for studying ALK-dependent signaling pathways and for exploring targeted protein degradation as a therapeutic strategy in ALK-driven cancers. The detailed quantitative data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize **MS4077** in their investigations of ALK biology and cancer therapeutics.

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